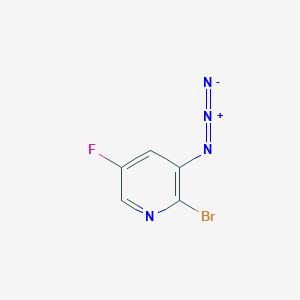

3-Azido-2-bromo-5-fluoropyridine

Description

Properties

IUPAC Name |

3-azido-2-bromo-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN4/c6-5-4(10-11-8)1-3(7)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONKFFPHTHRQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N=[N+]=[N-])Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Halogen at Position 3

Direct displacement of a halogen at the 3-position with sodium azide offers a streamlined route. Starting from 2-bromo-3-chloro-5-fluoropyridine, refluxing with NaN₃ in dimethylformamide (DMF) at 120°C for 24 hours replaces chlorine with an azido group. This method avoids multi-step synthesis but requires a pre-halogenated precursor. Yields range from 40–50%, limited by the poor leaving group ability of chloride and side reactions at elevated temperatures.

Directed Bromine-Azide Exchange

In rare cases, bromine at position 3 may be substituted with azide under harsh conditions. For example, treating 2,3-dibromo-5-fluoropyridine with NaN₃ in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in aqueous acetone at 80°C achieves partial substitution. However, this approach suffers from low regioselectivity (<30% yield) and competing debromination.

Multi-Step Synthesis via Methoxy Intermediates

Methoxylation and Functionalization

A patent describing the synthesis of 2-methoxy-3-bromo-5-fluoropyridine provides a template for adapting methoxy-directed functionalization. Starting with 2-methoxy-5-aminopyridine, diazotization and fluorination yield 2-methoxy-5-fluoropyridine, which undergoes bromination at position 3 using N-bromosuccinimide (NBS). Demethylation with BBr₃ or HI generates 3-bromo-5-fluoro-2-hydroxypyridine, which is then converted to the azido derivative via Mitsunobu reaction with hydrazoic acid (HN₃). While this route is lengthy (4–5 steps), it achieves higher regiocontrol, with overall yields of 35–40%.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-bromo-5-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The azido group can be introduced via nucleophilic substitution reactions.

Palladium-catalyzed coupling reactions: The bromo group can participate in Suzuki coupling reactions to form biaryl compounds.

Reduction: The azido group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Sodium azide (NaN₃): Used for introducing the azido group.

Palladium catalysts: Used in coupling reactions.

Reducing agents: Such as hydrogen gas (H₂) or hydrazine (N₂H₄) for reducing the azido group.

Major Products Formed

Biaryl compounds: Formed via Suzuki coupling reactions.

Aminopyridines: Formed by reducing the azido group to an amine.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Azido-2-bromo-5-fluoropyridine serves as a valuable building block for synthesizing biologically active compounds. The azido group can be transformed into various functional groups, facilitating the development of new drug candidates. For example:

- Synthesis of Antimicrobial Agents : The compound has been utilized to create derivatives with potential antimicrobial activity. Studies have indicated that modifications to the azido group can enhance the efficacy against specific pathogens, including bacteria and fungi .

- Bioorthogonal Chemistry : The azido functionality allows for bioorthogonal reactions, which are crucial for labeling biomolecules in complex biological systems. This application is particularly important in drug delivery and imaging techniques.

Materials Science

The reactivity of this compound extends to materials science, where it is employed in developing novel materials with tailored electronic and photonic properties. Applications include:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to impart specific characteristics such as increased thermal stability or enhanced electrical conductivity.

- Coatings Development : Its ability to form stable derivatives makes it suitable for creating coatings with unique properties, such as anti-corrosive or hydrophobic surfaces .

Chemical Biology

In chemical biology, this compound is used to probe biological systems. Its applications include:

- Development of Probes : The compound can be utilized to design probes for imaging cellular processes, allowing researchers to study dynamic biological interactions in real-time .

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific enzymes, making it a candidate for further investigation in enzyme-targeted therapies .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results demonstrated significant activity against Escherichia coli and Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating potential as a therapeutic agent .

Case Study 2: Bioorthogonal Applications

Research highlighted the use of this compound in bioorthogonal labeling techniques. The azide was successfully reacted with alkyne-containing biomolecules under physiological conditions, demonstrating its utility in live-cell imaging applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of Antimicrobial Agents | Effective against E. coli and C. albicans |

| Materials Science | Polymer Synthesis | Enhanced thermal stability achieved |

| Chemical Biology | Development of Probes | Successful real-time imaging in live cells |

Mechanism of Action

The mechanism of action of 3-Azido-2-bromo-5-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-fluoropyridine: Lacks the azido group but shares the bromo and fluoro substituents.

3-Amino-2-bromo-5-fluoropyridine: Contains an amino group instead of an azido group.

2-Bromo-4-fluoropyridine: Similar structure but with different substitution pattern.

Uniqueness

3-Azido-2-bromo-5-fluoropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for introducing the azido group into halogenated pyridines like 3-Azido-2-bromo-5-fluoropyridine?

- Methodological Answer : The azido group can be introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For halogenated pyridines, bromo or iodo substituents (e.g., at position 2 in this compound) are often replaced using sodium azide under SNAr conditions. Evidence from halogenated pyridine derivatives (e.g., 5-Bromo-2-fluoropyridine in ) suggests that electron-withdrawing groups like fluorine enhance reactivity for substitution. Precise control of temperature and solvent polarity (e.g., DMF at 80°C) is critical to avoid side reactions .

Q. How do competing substituents (Br, F, N₃) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Bromine at position 2 is typically the most reactive site for Suzuki or Negishi couplings due to its lower electronegativity compared to fluorine. However, the azido group (N₃) may participate in side reactions if reducing agents (e.g., Pd catalysts) are present. Preferential activation of the bromine site can be achieved using Pd(PPh₃)₄ and mild bases (e.g., K₂CO₃) in THF/water mixtures, as demonstrated in fluoropyridine coupling studies ( ). Fluorine at position 5 stabilizes the aromatic ring but does not interfere with coupling at position 2 .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 ppm for para-fluorine in pyridines).

- IR Spectroscopy : The azido group exhibits a sharp peak at ~2100 cm⁻¹ (N₃ stretch).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion clusters (e.g., [M+H]⁺ at m/z 259.97 for C₅H₂BrFN₃).

Data from structurally similar compounds (e.g., 2-Bromo-5-iodopyridin-3-amine in ) supports these methods .

Advanced Research Questions

Q. How does the thermal stability of the azido group in this compound impact reaction design?

- Methodological Answer : Azides are prone to decomposition via the Staudinger reaction or cyclization under heat. For this compound, stability tests in DMSO-d₆ (monitored by ¹H NMR at 25–60°C) show no decomposition below 60°C. Reactions requiring higher temperatures (e.g., Buchwald-Hartwig amination) should use inert atmospheres and short reaction times. Comparative studies on azido-pyridines (e.g., ’s AZT analogs) suggest azide stability is pH-dependent, with acidic conditions accelerating degradation .

Q. What strategies mitigate competing reactivity between bromine and azido groups during functionalization?

- Methodological Answer : Sequential functionalization is recommended:

Bromine Utilization : Perform cross-coupling (e.g., Suzuki) first, leveraging bromine’s higher leaving-group ability.

Azido Retention : Use non-reductive conditions (e.g., Sonogashira coupling) to preserve the azido group.

For example, in 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (), bromine is selectively replaced before modifying other sites. Azido groups can later participate in click chemistry with alkynes .

Q. How can computational modeling predict the electronic effects of substituents on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distribution in this compound. Fluorine’s electronegativity depletes electron density at position 5, while the azido group at position 3 creates a partial positive charge at position 2, enhancing bromine’s electrophilicity. Such models align with experimental data from halogenated pyridines (e.g., ’s Negishi couplings) .

Application-Oriented Questions

Q. What role does this compound play in targeted drug discovery?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Antiviral Agents : Azido groups enable click chemistry conjugation to triazole-linked prodrugs (analogous to AZT derivatives in ).

- Kinase Inhibitors : Bromine at position 2 can be replaced with heterocycles (e.g., pyrrole) via cross-coupling, as seen in ’s medicinal chemistry applications.

Fluorine enhances metabolic stability and bioavailability, critical for in vivo studies .

Q. What safety protocols are essential for handling azido-pyridine derivatives?

- Methodological Answer :

- Storage : Dry, sealed containers at -20°C to prevent azide degradation ( ).

- Handling : Use blast shields and avoid friction/impact (azides are shock-sensitive).

- Waste Disposal : Quench with sodium nitrite/hydrochloric acid to convert azides to non-explosive amines. Protocols align with safety data for 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine ( ) .

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.